9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with a unique structure that combines a xanthene core with a chlorinated propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps, starting with the preparation of the key intermediate, 5-chloro-2-propoxyphenylboronic acid. This intermediate is then subjected to a series of reactions, including coupling reactions and cyclization, to form the final xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to its unique xanthene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
9-(5-chloro-2-propoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO4/c1-2-11-26-17-10-9-13(23)12-14(17)20-21-15(24)5-3-7-18(21)27-19-8-4-6-16(25)22(19)20/h9-10,12,20H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOPKNGWYVOXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.